molecular formula C11H12O4 B1403795 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid CAS No. 1416323-25-5

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid

Cat. No.: B1403795
CAS No.: 1416323-25-5
M. Wt: 208.21 g/mol
InChI Key: BCONDYAMTZSZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)oxetane-3-carboxylic acid: is a chemical compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . It belongs to the oxetane family, characterized by a four-membered ring structure containing one oxygen atom. This compound features a methoxyphenyl group attached to the oxetane ring, along with a carboxylic acid functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 4-methoxyphenyl-substituted epoxides under acidic or basic conditions . The reaction conditions often include the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-(4-Methoxyphenyl)oxetane-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-4-2-8(3-5-9)11(10(12)13)6-15-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCONDYAMTZSZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(COC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Methoxyphenyl)oxetane-3-carboxylic acid
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3-(4-Methoxyphenyl)oxetane-3-carboxylic acid
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